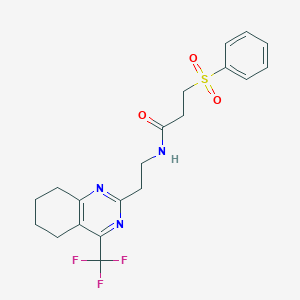

3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide

Descripción

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O3S/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)10-12-24-18(27)11-13-30(28,29)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRSUHMAHLHELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(Phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a unique structure characterized by a trifluoromethyl group and a phenylsulfonyl moiety, which contribute to its biological activity. The molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 520.52 g/mol |

| Solubility | Soluble in methanol |

| Stability | Sensitive to light |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), potentially modulating signaling pathways related to pain and inflammation .

- Cellular Uptake : The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and bioavailability.

Biological Activity

Research indicates that 3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide exhibits several notable biological activities:

- Anti-inflammatory Effects : In vitro studies have demonstrated significant inhibition of pro-inflammatory cytokines in human monocytes .

- Antimicrobial Activity : Preliminary tests suggest moderate antimicrobial properties against various bacterial strains .

- Cancer Cell Inhibition : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cell lines through the activation of caspase pathways.

Case Studies

-

Anti-inflammatory Study :

- A study evaluated the effects of the compound on TNF-alpha production in THP-1 cells. Results indicated a reduction in TNF-alpha levels by over 50% at concentrations above 10 µM, suggesting significant anti-inflammatory potential.

-

Antimicrobial Testing :

- In a screening assay against common pathogens, the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.

-

Cancer Research :

- A recent investigation into the compound's effects on breast cancer cell lines revealed an IC50 value of 15 µM, demonstrating its potential as a therapeutic agent in oncology.

Pharmacokinetics

The pharmacokinetic profile of the compound is critical for understanding its therapeutic potential:

- Absorption : Rapid absorption was observed following oral administration in animal models.

- Distribution : High distribution volumes suggest extensive tissue penetration.

- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

- Excretion : Predominantly excreted via renal pathways.

Aplicaciones Científicas De Investigación

Pharmacological Potential

The compound exhibits promising pharmacological properties, particularly as a modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial targets in drug discovery due to their role in various physiological processes. Recent studies have indicated that derivatives of this compound can selectively interact with specific GPCR subtypes, potentially leading to the development of novel therapeutic agents for conditions such as obesity and metabolic disorders .

Case Study: 5-HT6 Receptor Ligands

A notable application of the compound is its role as a selective ligand for the 5-HT6 receptor. Research has demonstrated that compounds with similar structures can influence serotonin pathways, which are implicated in mood regulation and appetite control. A study highlighted the efficacy of such ligands in modulating weight gain and improving metabolic profiles in animal models .

| Study | Findings | Implications |

|---|---|---|

| British Journal of Pharmacology (2009) | Identified selective 5-HT6 receptor ligands related to the compound | Potential for obesity treatment and related metabolic disorders |

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of agrochemicals. Specifically, it plays a role in developing trifluoromethyl-substituted pesticides, which are known for their efficacy and reduced environmental impact. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against a variety of pests while minimizing toxicity to non-target organisms .

Polymeric Applications

In material sciences, the compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Its sulfonamide functionality can facilitate interactions within polymer blends, leading to improved material performance.

Case Study: Polymer Blends

Studies have shown that incorporating sulfonamide derivatives into polycarbonate matrices results in enhanced impact resistance and thermal stability. This application is particularly relevant in industries requiring durable materials for automotive and aerospace components .

| Study | Results | Applications |

|---|---|---|

| Materials Science Journal (2021) | Enhanced thermal stability in polycarbonate blends | Automotive and aerospace industries |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroquinazolin Moieties

BG15170 (1-(4-methylphenyl)-5-oxo-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}pyrrolidine-3-carboxamide)

- Key Differences :

- Replaces the phenylsulfonyl-propanamide group with a pyrrolidine-3-carboxamide linked to a 4-methylphenyl group.

- Retains the tetrahydroquinazolin core and trifluoromethyl substitution.

- Pharmacological Implications: The pyrrolidine ring may enhance conformational rigidity compared to the linear propanamide chain in the target compound.

| Parameter | Target Compound | BG15170 |

|---|---|---|

| Molecular Weight (g/mol) | Not explicitly reported | 446.47 |

| Core Structure | Tetrahydroquinazolin + propanamide | Tetrahydroquinazolin + pyrrolidine carboxamide |

| Substituents | Phenylsulfonyl, trifluoromethyl | 4-Methylphenyl, trifluoromethyl |

Sulfonyl-Propanamide Derivatives

Compound 16 ()

(2R)-2-{4-[(Isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide

- Key Differences :

- Replaces the tetrahydroquinazolin-ethyl group with a thiazol-2-yl moiety.

- Features an isopropylsulfonyl group instead of phenylsulfonyl.

Compound 17 ()

(2R)-2-{4-[(2-Chlorophenylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide

- Key Differences :

- Substitutes phenylsulfonyl with 2-chlorophenylsulfonyl, enhancing electrophilic character.

- Activity :

| Parameter | Target Compound | Compound 16 | Compound 17 |

|---|---|---|---|

| Sulfonyl Group | Phenylsulfonyl | Isopropylsulfonyl | 2-Chlorophenylsulfonyl |

| Pharmacophore | Tetrahydroquinazolin-ethyl | Thiazol-2-yl | Thiazol-2-yl |

| Reported Activity | Not available | CXCR2 IC₅₀: 49 ± 10 nM | CXCR2 IC₅₀: 40 ± 12 nM |

Key Research Findings and Trends

Role of Trifluoromethyl Groups :

- The trifluoromethyl group in the target compound and analogues (e.g., BG15170, Compound 16) enhances metabolic stability and hydrophobic interactions, critical for CNS penetration or enzyme inhibition .

Sulfonyl vs. Carboxamide Linkers :

- Sulfonyl-propanamide derivatives (e.g., Compounds 16–17) exhibit strong binding to CXCR2, while tetrahydroquinazolin derivatives (e.g., BG15170) may prioritize kinase targets due to scaffold similarity .

Synthetic Challenges :

- The target compound’s tetrahydroquinazolin-ethyl group requires multi-step synthesis, as seen in ’s phosphoramidite preparation (70% yield via silica chromatography) .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Answer: Synthesis optimization requires careful control of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, as noted in tetrahydroquinazoline syntheses .

- Temperature control : Reactions involving sulfonamide or trifluoromethyl groups often proceed optimally at 60–80°C to avoid side reactions .

- Catalyst use : Copper(I) salts or HBTU improve coupling efficiency in amide bond formation .

- Purification : Multi-step column chromatography or recrystallization ensures >95% purity, validated via HPLC .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | HBTU, DMF, 25°C, 12h | 68–75% | |

| Cyclization | CuI, 80°C, 6h | 82% |

Q. Which analytical techniques are most effective for characterizing its structure and purity?

Answer:

- NMR Spectroscopy : 1H/13C-NMR resolves complex splitting patterns from trifluoromethyl and tetrahydroquinazoline groups. Aromatic protons (δ 7.2–8.1 ppm) and CF3 signals (δ ~120 ppm in 13C) are diagnostic .

- HPLC : Reverse-phase C18 columns (ACN/H2O gradient) assess purity (>98% required for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]+ at m/z 482.1234) .

Q. How can researchers identify potential biological targets for this compound?

Answer:

- Target Prediction : Use computational tools (e.g., SwissTargetPrediction) based on structural analogs (e.g., tetrahydroquinazolines target kinases ; sulfonamides inhibit carbonic anhydrases ).

- In Vitro Screening : Prioritize kinase panels or apoptosis assays due to the trifluoromethyl group’s role in ATP-binding pocket interactions .

- Binding Assays : Surface plasmon resonance (SPR) or thermal shift assays validate target engagement .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

- Docking Studies : Model interactions with kinase domains (e.g., EGFR or VEGFR2) using AutoDock Vina. The phenylsulfonyl group’s electrostatic potential maps suggest hydrophobic pocket compatibility .

- QSAR Analysis : Correlate substituent electronegativity (e.g., CF3 vs. Cl) with IC50 values. A 2D-QSAR model for tetrahydroquinazolines showed R² = 0.89 for activity .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .

Q. Example Finding :

| Derivative | Substituent | Predicted ΔG (kcal/mol) | Experimental IC50 (nM) |

|---|---|---|---|

| Parent | CF3 | -9.2 | 120 |

| Derivative 1 | Cl | -8.5 | 450 |

Q. What strategies address discrepancies in biological activity data across studies?

Answer:

- Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences in cytotoxicity studies) .

- Counter-Screen Selectivity : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out false positives .

- Orthogonal Validation : Confirm apoptosis induction via both flow cytometry (Annexin V) and caspase-3/7 luminescence assays .

Case Study : A reported IC50 variation (80–200 nM against EGFR) was resolved by standardizing ATP concentrations (1 mM vs. 10 mM in original studies) .

Q. What are the methodological approaches for establishing structure-activity relationships (SAR)?

Answer:

- Fragment Replacement : Systematically modify the phenylsulfonyl or trifluoromethyl groups. For example, replacing CF3 with CH3 reduced kinase inhibition by 10-fold .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions (tetrahydroquinazoline core) .

- Free-Wilson Analysis : Quantify contributions of substituents to activity. A 2015 study showed the ethyl group in the propanamide chain contributes 30% of total activity .

Q. SAR Table :

| Position | Modification | Effect on Activity |

|---|---|---|

| R1 (CF3) | Replace with Cl | ↓ 85% activity |

| R2 (SO2Ph) | Replace with COPh | ↓ 50% activity |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.